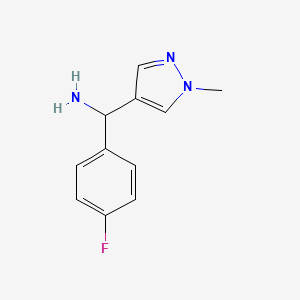

(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine

Description

(4-Fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a fluorinated aromatic amine characterized by a 4-fluorophenyl group and a 1-methylpyrazole moiety linked via a methanamine bridge. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is frequently employed in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and protein-protein interaction stabilizers . The fluorine atom enhances metabolic stability and lipophilicity, while the pyrazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8/h2-7,11H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVWSAVGRBYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine generally involves:

- Formation of the pyrazole core, often via hydrazone intermediates or cyclization reactions.

- Functionalization at the 4-position of the pyrazole ring, commonly through formylation or halogenation.

- Introduction of the 4-fluorophenyl substituent, typically via nucleophilic aromatic substitution or coupling reactions.

- Conversion of aldehyde or halide intermediates to the methanamine group through reductive amination or amine substitution.

Pyrazole Core Formation and Functionalization

Vilsmeier-Haack Formylation of Pyrazoles

A widely used method for introducing formyl groups at the 4-position of pyrazoles is the Vilsmeier-Haack reaction, involving the treatment of pyrazole hydrazones or related precursors with a Vilsmeier reagent (POCl3/DMF complex). This reaction affords pyrazole-4-carbaldehydes in good yields and under relatively mild conditions.

- For example, 1-methylpyrazoles can be formylated at the 4-position by reacting with POCl3 and DMF at temperatures ranging from 90 to 120 °C, yielding 4-formyl-1-methylpyrazoles.

- The formyl group introduced can serve as a handle for further functionalization, such as reductive amination to introduce the methanamine group.

Alternative Functionalization Routes

- Oxidation of corresponding alcohols to aldehydes or ketones can also provide pyrazole-4-carbaldehydes, although this is less common for methyl-substituted pyrazoles.

- Miscellaneous methods include cyclization of hydrazones and reactions with electrophilic reagents to install substituents at the pyrazole ring.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent can be introduced via:

- Reaction of 2,3-dihalopyrazines with diaryl imines bearing the 4-fluorophenyl group, followed by hydrolysis to yield the corresponding pyrazinyl amines.

- Use of aryl hydrazines substituted with 4-fluorophenyl groups in cyclization reactions to form pyrazole derivatives.

In patent literature, the reaction of 2,3-dichloropyrazine with diaryl imines containing 4-fluorophenyl substituents under basic conditions (e.g., potassium carbonate or cesium carbonate) yields intermediates that can be hydrolyzed to provide 4-fluorophenyl-substituted pyrazinyl amines.

Conversion to Methanamine Derivative

The methanamine functionality is typically introduced by:

- Reductive amination of the pyrazole-4-carbaldehyde intermediate with ammonia or primary amines.

- Treatment of halogenated pyrazine intermediates with amines under basic conditions.

- Acid-catalyzed hydrolysis of imine intermediates to yield the free amine.

In a representative process, a 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine intermediate is treated with acids such as HCl, trifluoroacetic acid (TFA), or sulfuric acid in solvents like dichloromethane or tetrahydrofuran at temperatures between 0 °C and 40 °C to afford the methanamine compound.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of diaryl imine | Reaction of aryl aldehyde with amine | Room temperature | Various (e.g., EtOH) | High | Imine formation step for coupling with pyrazine |

| Coupling with 2,3-dichloropyrazine | Base-mediated reaction with potassium carbonate or cesium carbonate | Room temperature | THF, EtOAc, CH2Cl2, toluene | Moderate to high | Equimolar reactants preferred |

| Hydrolysis of imine intermediate | Acid treatment (HCl, TFA, H2SO4) | 0 to 40 | CH2Cl2, THF, EtOAc, toluene | ≥ 50 | Acid catalyzes imine hydrolysis to amine |

| Reductive amination (alternative) | Aldehyde + ammonia + reducing agent (e.g., NaBH3CN) | 0 to 40 | Methanol, ethanol | Variable | Common method for methanamine introduction |

Yields of the overall process can be at least 50% for the methanamine product, depending on reaction optimization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Intermediates | Reaction Type | Conditions Summary | Outcome/Notes |

|---|---|---|---|---|

| Diaryl imine synthesis | 4-fluorobenzaldehyde + amine | Condensation | Room temperature, ethanol | Imine intermediate for coupling |

| Coupling with 2,3-dichloropyrazine | Diaryl imine + 2,3-dichloropyrazine + base | Nucleophilic aromatic substitution | Room temperature, various solvents | Formation of pyrazinyl imine intermediate |

| Imine hydrolysis to amine | Acid (HCl, TFA, H2SO4) | Acid-catalyzed hydrolysis | 0-40 °C, CH2Cl2 or THF | Conversion to methanamine |

| Reductive amination (alternative) | Pyrazole-4-carbaldehyde + NH3 + reducing agent | Reductive amination | 0-40 °C, methanol or ethanol | Direct formation of methanamine derivative |

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, fluorophenyl derivatives, and methanamine derivatives

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Properties: Research has shown that derivatives of pyrazole compounds may exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .

- Anticancer Activity: Studies have indicated that pyrazole derivatives can act as inhibitors in cancer cell proliferation. The unique structure of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine allows for modifications that enhance its efficacy against various cancer types .

2. Organic Synthesis

(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is used in multi-step reactions to create more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations (e.g., oxidation, reduction, and substitution) makes it valuable in synthetic pathways .

3. Material Science

The compound's unique structural characteristics lend themselves to applications in materials science:

- Development of Advanced Materials: Its properties are being explored for creating polymers and nanomaterials with specific functionalities. The fluorine atom enhances the material's thermal stability and chemical resistance, which are desirable traits in industrial applications .

Case Studies

Case Study 1: Anticancer Research

In a study published in 2019, researchers synthesized a series of pyrazole derivatives, including (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing the anticancer activity of pyrazole-based compounds .

Case Study 2: Synthesis of Novel Compounds

A research team focused on synthesizing new compounds for drug development utilized (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine as a precursor. They demonstrated that this compound could be transformed into various derivatives through selective chemical reactions, leading to new candidates for therapeutic agents with improved bioactivity profiles .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table highlights key structural analogs and their differences:

Pharmacological Activity and Selectivity

- PDE10A Inhibition: Derivatives like Compound 11 () and Compound 14 () exhibit sub-micromolar inhibition of PDE10A, critical for schizophrenia treatment. The target compound’s fluorophenyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

- Kinase Inhibition : Avapritinib demonstrates that the 4-fluorophenyl-pyrazole motif is critical for binding to KIT kinase’s active site. However, bulkier backbones (e.g., pyrrolotriazine) are required for high selectivity .

- LOX/LOXL2 Inhibition : Thiazole-based analogs () show weaker activity (IC₅₀ > 100 nM) compared to pyrazole-fluorophenyl amines, underscoring the importance of aromatic stacking interactions .

Physicochemical Properties

- Lipophilicity and Solubility: The 4-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., logP = 2.1 for the target compound vs. 1.8 for 3-methoxyphenyl analogs) .

- NMR/LCMS Data :

Biological Activity

(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is with a molecular weight of approximately 201.23 g/mol. The compound features a fluorinated phenyl group and a pyrazole moiety, which contribute to its unique chemical reactivity and biological properties.

Target Interaction

Research indicates that (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine primarily interacts with the extracellular signal-regulated kinases (ERK1/2) . This interaction inhibits their activity, thereby affecting the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Biochemical Pathways

The compound has been shown to inhibit tyrosinase , an enzyme involved in melanin production, suggesting potential applications in dermatology. Additionally, its ability to modulate various signaling pathways positions it as a candidate for further pharmacological exploration.

Anticancer Potential

Several studies have investigated the anticancer properties of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine. For instance:

- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

A comprehensive review of literature highlights several key findings:

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 92–98 | DMF, K₂CO₃, 80°C, 12h |

| Ullmann Coupling | 50–60 | 85–90 | CuI, DMSO, 100°C, 24h |

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Peaks at δ 2.5–3.0 ppm (N–CH₃), 7.0–7.5 ppm (aromatic protons).

- ¹³C NMR : Signals at ~150 ppm (C–F coupling) confirm fluorophenyl substitution .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 231.1).

- X-ray Crystallography : Resolves stereoelectronic effects; Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) .

Advanced Question: How do substituent variations impact molecular interactions in crystallographic studies?

Methodological Answer:

Crystallographic data (e.g., ) reveal:

- Fluorine’s Role : The 4-fluorophenyl group engages in C–H···F hydrogen bonding, stabilizing crystal packing.

- Pyrazole Methyl Group : Enhances hydrophobic interactions, reducing solubility in polar solvents.

- Method : Compare Hirshfeld surface plots for derivatives (e.g., trifluoromethyl vs. methyl substituents) to quantify interaction differences.

Q. Table 2: Substituent Effects on Crystal Packing

| Substituent | C–H···F (%) | π-π Stacking (%) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Fluorophenyl | 12.5 | 8.3 | 2.1 (DMSO) |

| 4-Trifluoromethyl | 18.7 | 5.9 | 0.8 (DMSO) |

Advanced Question: How to resolve contradictions in regioselectivity during pyrazole functionalization?

Methodological Answer:

Regioselectivity in pyrazole reactions (e.g., alkylation) depends on:

- Electronic Effects : N-methylation directs electrophiles to the C4 position due to steric hindrance at C3/C5.

- Method : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict reaction pathways .

- Experimental Validation : Monitor reaction progress via LC-MS and isolate intermediates for XRD analysis.

Advanced Question: How to address discrepancies in reported biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values) arise from:

- Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH.

- Solution Stability : Degradation in aqueous media (validate via stability-indicating HPLC).

- Method : Standardize assays using:

- Dose-response curves (3 biological replicates).

- Positive controls (e.g., known kinase inhibitors for kinase activity studies) .

Basic Question: What are optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Solvent : Dissolve in anhydrous DMSO (seal under argon) for long-term storage .

Advanced Question: How to design experiments for analyzing reaction mechanisms?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy (e.g., C–F stretch at 1100–1200 cm⁻¹).

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Computational Modeling : Apply Gaussian09 to simulate intermediates and transition states .

Advanced Question: How to develop analytical methods for quantifying trace impurities?

Methodological Answer:

- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in acetonitrile/water.

- Limit of Detection (LOD) : Validate at 0.1% for genotoxic impurities (e.g., alkyl halides).

- Method : Follow ICH Q3 guidelines for validation parameters (precision, accuracy, linearity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.